molecular formula C11H10N2O2S B102300 N-pyridin-2-ylbenzenesulfonamide CAS No. 1212-07-3

N-pyridin-2-ylbenzenesulfonamide

Cat. No. B102300
Key on ui cas rn: 1212-07-3
M. Wt: 234.28 g/mol
InChI Key: QOMITRCCGIXFIG-UHFFFAOYSA-N
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Patent
US04186019

Procedure details

A solution of 264 g of benzene sulphochloride was added dropwise at 10° to 25° C. to a solution of 282 g of 2-aminopyridine in 1200 ml of tetrahydrofuran. After two hours continuous stirring without further cooling, the mixture was poured into water. The reaction product was suction filtered and washed first with water and then with methanol.
Name
benzene sulphochloride
Quantity
264 g
Type
reactant
Reaction Step One
Quantity
282 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1](Cl)([OH:4])(=O)=[O:2].[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.[NH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=1.O>O1CCCC1>[C:6]1([S:1]([NH:12][C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][N:14]=2)(=[O:4])=[O:2])[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:0.1|

Inputs

Step One
Name
benzene sulphochloride
Quantity
264 g
Type
reactant
Smiles
S(=O)(=O)(O)Cl.C1=CC=CC=C1
Name
Quantity
282 g
Type
reactant
Smiles
NC1=NC=CC=C1
Name
Quantity
1200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After two hours continuous stirring without further cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed first with water

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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